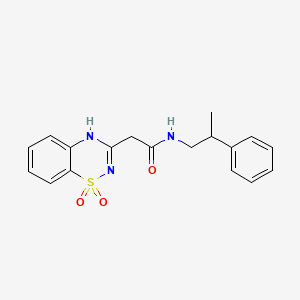
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-phenylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-phenylpropyl)acetamide is a member of the benzothiadiazine class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18N2O3S
- Molecular Weight : 306.38 g/mol
- CAS Number : 951540-67-3
The compound features a benzothiadiazine core with a dioxido group at position 1 and an acetamide side chain, which may influence its biological interactions.
Benzothiadiazine derivatives typically exhibit their biological effects through various mechanisms, including:
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways. For instance, they may interact with carbonic anhydrases or other sulfonamide-sensitive enzymes.
- Receptor Modulation : The presence of the phenylpropyl group suggests potential interactions with neurotransmitter receptors, possibly affecting dopaminergic or adrenergic signaling pathways.
Antimicrobial Activity
Research indicates that benzothiadiazine derivatives possess antimicrobial properties. A study highlighted that modifications in the benzothiadiazine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has shown promise in preclinical studies as an anticancer agent. Investigations into its cytotoxic effects revealed that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Cardiovascular Effects
Benzothiadiazines are often explored for their cardiovascular effects. The compound may function as a vasodilator or modulate blood pressure through its interaction with vascular smooth muscle cells .
Summary of Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various benzothiadiazine derivatives, including the target compound. Results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by promoting apoptosis via mitochondrial pathways. This finding positions it as a candidate for further development in oncology.
特性
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13(14-7-3-2-4-8-14)12-19-18(22)11-17-20-15-9-5-6-10-16(15)25(23,24)21-17/h2-10,13H,11-12H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWVZFJBNCGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














